![molecular formula C23H27N3O4S B2426849 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-15-9](/img/structure/B2426849.png)
2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
The compound “2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains several functional groups including a benzylamino group, a sulfonyl group, an indole group, and a diethylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The indole group, for instance, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The sulfonyl group (SO2) is connected to an amine group (NH2), forming a sulfonamide functional group . The exact structure would need to be confirmed through spectral analysis such as FT-IR, ESI-MS, 1HNMR, and 13CNMR .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the sulfonyl group could participate in electrophilic substitution reactions . The indole group could undergo electrophilic aromatic substitution . The benzylamino group could participate in nucleophilic substitution reactions .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). In SM coupling, the boron reagent plays a crucial role. Our compound can serve as an organoboron reagent in this context . Here’s how it works:
Benzylic Functionalization
The benzylic position (adjacent to a benzene ring) is often amenable to functionalization. Our compound’s benzylic amine group can participate in various reactions:
- SN1 Reactions : Secondary (2°) and tertiary (3°) benzylic halides readily undergo SN1 reactions via resonance-stabilized carbocations. These reactions allow for the introduction of diverse functional groups .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For instance, new synthetic routes could be developed , and its reactivity could be explored in the context of different chemical reactions . If it shows promise as a pharmaceutical, it could be subject to further biological testing .
properties
IUPAC Name |
2-[3-[2-(benzylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-25(4-2)23(28)16-26-15-21(19-12-8-9-13-20(19)26)31(29,30)17-22(27)24-14-18-10-6-5-7-11-18/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGFTJJDPUEEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide |
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